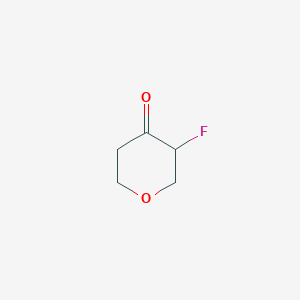

3-Fluorodihydro-2H-pyran-4(3H)-one

Description

Significance of Fluorine in Organic Molecules and Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profile of therapeutic agents. acs.orgtandfonline.com Fluorine, being the most electronegative element and relatively small in size, imparts unique properties to carbon-based structures. tandfonline.com Its introduction can significantly alter a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability. tandfonline.comchemxyne.comnih.gov

One of the primary advantages of fluorination is the enhancement of metabolic stability. acs.orgchemxyne.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This increased stability can prolong the duration of a drug's action. acs.org Furthermore, the introduction of fluorine can alter the electronic properties of a molecule, affecting its pKₐ and lipophilicity. acs.org This modulation can lead to improved membrane permeation and, consequently, better oral bioavailability. tandfonline.comchemxyne.com

Fluorine's high electronegativity also allows it to form powerful interactions with biological targets, such as proteins. acs.org These interactions can lead to enhanced binding affinity and potency of a drug candidate. chemxyne.com The strategic placement of fluorine atoms can also influence the conformation of a molecule, pre-organizing it for optimal interaction with its target. acs.org Additionally, the isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET), a critical non-invasive imaging technique in both clinical diagnostics and drug development research. chemxyne.comnih.gov The ability to radiolabel drug candidates with ¹⁸F provides invaluable insights into their in vivo distribution and target engagement. acs.org

Overview of Pyranone Scaffolds in Natural Products and Pharmaceuticals

The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a ubiquitous and privileged structure in a vast array of natural products and pharmaceutical compounds. nih.govrsc.org These frameworks are integral to the structure of molecules with diverse and significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netiosrjournals.org The structural diversity and inherent drug-like properties of pyran-based molecules have made them a focal point for researchers in medicinal chemistry and drug discovery. rsc.orgresearchgate.net

Natural products are a rich source of pyranone-containing compounds. iosrjournals.org Examples include flavonoids, coumarins, and various microbial metabolites, many of which have been used in traditional medicine and have inspired the development of modern pharmaceuticals. rsc.orgiosrjournals.org The tetrahydropyran-4-one motif, in particular, is found in numerous bioactive marine natural products. nih.gov The broad spectrum of biological activities exhibited by these natural compounds underscores the importance of the pyranone core in molecular recognition and biological function. iosrjournals.org

In the realm of synthetic pharmaceuticals, the pyran scaffold is a key component of several commercially available drugs. rsc.org Its versatility allows for multi-point functionalization, enabling chemists to fine-tune the pharmacological properties of a lead compound to optimize its efficacy and selectivity. researchgate.net The development of novel synthetic methodologies to construct highly functionalized and chiral pyran molecules continues to be an active area of research, driven by the therapeutic potential of this important heterocyclic system. nih.govorientjchem.org

Introduction to 3-Fluorodihydro-2H-pyran-4(3H)-one as a Key Fluorinated Cyclic Ketone and Chiral Building Block

Bridging the fields of fluorine chemistry and heterocyclic synthesis, this compound emerges as a significant fluorinated cyclic ketone. This compound incorporates the beneficial properties of both the fluorine atom and the pyranone scaffold. As a fluorinated derivative of tetrahydropyran-4-one, it serves as a valuable building block in the synthesis of more complex and biologically active molecules. sigmaaldrich.combldpharm.com The introduction of a fluorine atom at the 3-position of the dihydropyranone ring can be expected to influence the molecule's chemical reactivity and biological properties.

The presence of a stereocenter at the fluorine-bearing carbon makes this compound a chiral building block. nih.gov The synthesis and utilization of such chiral synthons are of paramount importance in modern drug discovery, where the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. Access to enantiomerically pure forms of this compound allows for the stereoselective synthesis of target molecules, which is crucial for investigating structure-activity relationships and developing single-enantiomer drugs. The combination of the pyranone core, a proven pharmacophore, with a strategically placed fluorine atom makes this compound a molecule of considerable interest for the construction of novel heterocyclic compounds with potential therapeutic applications. mdpi.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 624734-19-6 |

| Molecular Formula | C₅H₇FO₂ |

| Molecular Weight | 118.11 g/mol |

| Physical Form | Solid |

| InChI Key | QORMSHMHGGKSSD-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Structure

2D Structure

Propriétés

IUPAC Name |

3-fluorooxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORMSHMHGGKSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634788 | |

| Record name | 3-Fluorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-19-6 | |

| Record name | 3-Fluorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorooxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Fluorodihydro 2h Pyran 4 3h One

The chemical properties of 3-Fluorodihydro-2H-pyran-4(3H)-one are dictated by the interplay of its functional groups. The electron-withdrawing fluorine atom alpha to the carbonyl group significantly influences the reactivity of the ketone, while the pyran ring structure allows for unique ring-opening and fragmentation pathways.

Advanced Spectroscopic and Computational Analysis of 3 Fluorodihydro 2h Pyran 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed conformational analysis of 3-Fluorodihydro-2H-pyran-4(3H)-one in solution. By analyzing various NMR parameters, researchers can deduce the predominant conformations and the energetic barriers between them.

Conformational Preferences in Gas Phase and Solution

In the gas phase and in various solvents, this compound exists in a dynamic equilibrium between two primary chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. Theoretical calculations and experimental NMR data have shown that the equatorial conformer is generally more stable. However, the energy difference between the axial and equatorial conformers is relatively small, leading to a significant population of both conformers at room temperature.

The introduction of an endocyclic oxygen atom adjacent to the fluorinated carbon was initially expected to favor the axial conformer due to a potential gauche interaction between the oxygen and fluorine atoms. However, studies have revealed that this is not the predominant effect. Instead, hyperconjugative interactions involving the carbonyl group play a crucial role in stabilizing the equatorial conformer. The polarity of the solvent also influences the conformational equilibrium, with more polar solvents often showing a slight preference for the more polar conformer.

Analysis of Coupling Constants (e.g., ¹JC,F, ⁴JH,H)

Spin-spin coupling constants provide invaluable information about the dihedral angles and connectivity within a molecule. In the case of this compound, the analysis of one-bond carbon-fluorine coupling constants (¹JC,F) and long-range proton-proton coupling constants (⁴JH,H) is particularly insightful.

The magnitude of ¹JC,F is sensitive to the orientation of the fluorine atom. Typically, for fluorinated cyclohexanes, the ¹JC,F value is larger for an equatorial fluorine than for an axial one. This difference arises from the varying hyperconjugative interactions between the C-F bond and the vicinal C-C and C-H bonds in the two orientations.

Long-range ⁴JH,H couplings, often referred to as "W-couplings," are observed when four bonds separate two protons in a planar "W" arrangement. In the chair conformation of this compound, specific ⁴JH,H couplings can be used to confirm the chair geometry and to help assign the axial and equatorial positions of the protons.

| Coupling Constant | Typical Value (Hz) | Conformation |

| ¹JC,F | -170 to -180 | Axial |

| ¹JC,F | -190 to -200 | Equatorial |

| ⁴JHax,Hax | 1-3 | Chair |

| ⁴JHeq,Heq | 0-1 | Chair |

Note: The values presented are illustrative and may vary for the specific title compound.

Investigating the Perlin-like Effect

The Perlin effect describes the observation that the one-bond carbon-hydrogen coupling constant (¹JC,H) for an axial proton is typically smaller than that for an equatorial proton in six-membered rings. An analogous phenomenon, termed the "fluorine Perlin-like effect," has been observed for the ¹JC,F coupling constant in fluorinated rings.

In the context of this compound, a "normal" fluorine Perlin-like effect would manifest as |¹JC,Faxial| < |¹JC,Fequatorial|. This is often attributed to hyperconjugation from the axial C-H or C-C bonds into the antibonding orbital of the equatorial C-F bond, which strengthens the latter and increases the magnitude of its coupling constant. Conversely, a "reverse" fluorine Perlin-like effect, where |¹JC,Faxial| > |¹JC,Fequatorial|, can also occur and is often influenced by dipolar interactions and the presence of other heteroatoms. The study of this effect in this compound provides deep insights into the subtle electronic interactions that govern its structure.

Infrared (IR) Spectroscopy for Conformational Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For this compound, the position of the carbonyl (C=O) stretching frequency can be sensitive to the conformation of the adjacent fluorine atom. The electrostatic field of the C-F bond can influence the electron density around the carbonyl group, leading to a shift in its stretching frequency.

By comparing the experimental IR spectrum with spectra predicted by computational methods for each conformer (axial and equatorial), it is possible to assign specific vibrational bands to each conformer and estimate their relative populations in different environments. For instance, the C-F stretching vibration itself will also appear at different frequencies for the axial and equatorial conformers.

Computational Chemistry Studies

Computational chemistry has become an indispensable tool for studying the conformational equilibria of molecules like this compound. Theoretical calculations provide detailed information on the geometries, energies, and spectroscopic properties of different conformers, complementing experimental findings.

Theoretical Calculations of Conformational Equilibria

Using methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), researchers can model the potential energy surface of this compound. These calculations can accurately predict the relative energies of the axial and equatorial chair conformations, as well as higher-energy twist-boat conformers.

The theoretical models can also account for the influence of the solvent by using continuum solvation models (e.g., PCM, SMD). This allows for a direct comparison between the calculated conformational equilibria in different solvents and the experimental results obtained from NMR spectroscopy. The calculated energy differences can then be used to determine the theoretical population of each conformer using the Boltzmann distribution.

Below is a representative table of how such computational results would be presented, although the specific values for this compound are dependent on the level of theory and basis set used in the calculations.

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution |

| Equatorial-Chair | 0.00 | 0.00 |

| Axial-Chair | 0.5 - 1.5 | 0.7 - 2.0 |

| Twist-Boat | > 4.0 | > 4.0 |

Note: The values are illustrative, representing typical findings for such systems.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions (e.g., Hyperconjugation, Electrostatic Effects)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. For this compound, NBO analysis reveals a complex interplay between hyperconjugative and electrostatic effects that governs the stability of its conformers.

The primary interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stability of these interactions is estimated using second-order perturbation theory. In the case of this compound, the equatorial conformer is stabilized by significant hyperconjugative interactions involving the carbonyl group. vwr.com Despite unfavorable electrostatic repulsion between the fluorine atom and the carbonyl group, these hyperconjugative effects play a decisive role. vwr.comsigmaaldrich.com

Table 1: Key NBO Interactions in this compound Conformers This is an interactive table. Select a conformer to view its dominant hyperconjugative interactions and associated stabilization energies (E²).

Note: Data is derived from computational studies and represents the most significant interactions. The energy values highlight the electronic delocalization that stabilizes each conformation.

The analysis demonstrates that the carbonyl group is crucial for hyperconjugation in the equatorial conformer, which experiences strong dipolar repulsion with the fluorine atom. vwr.com This balance of forces is a key determinant of the molecule's preferred geometry.

Investigation of the Gauche Effect and its Absence

The gauche effect is a stereoelectronic phenomenon in which a gauche conformation (substituents separated by a 60° torsion angle) is more stable than the anti conformation (180° torsion angle). In cyclic systems, this often translates to a preference for an axial substituent. For this compound, the presence of the endocyclic oxygen adjacent to the fluorine-bearing carbon (the O-C-C-F moiety) would be expected to induce a significant gauche effect, thereby stabilizing the axial conformer. vwr.com

However, detailed theoretical and NMR spectroscopic studies have revealed that this anticipated gauche effect is notably absent. vwr.com Unlike its analogue 2-fluorocyclohexanone, where the equatorial conformer is overwhelmingly preferred (e.g., 87% in chloroform), the introduction of the endocyclic oxygen in this compound does not lead to a significant increase in the population of the axial conformer. vwr.com

The reason for this deviation is the powerful hyperconjugative stabilization present in the equatorial conformer, as discussed in the NBO analysis. vwr.com The electronic stabilization afforded by the interaction between the carbonyl group and the C-F bond in the equatorial arrangement effectively counteracts the classical gauche effect that would have favored the axial conformer. vwr.comsigmaaldrich.com This results in only minor changes in the conformational populations between the gas phase and in solution, demonstrating a fine balance of competing stereoelectronic interactions. vwr.com

Predicting Transition States and Reaction Pathways

The interconversion between the axial and equatorial chair conformations of this compound proceeds through higher-energy transition states. Computational chemistry can be employed to model these pathways and calculate the associated energy barriers. The transition state for a chair-to-chair interconversion typically involves a half-chair or twist-boat conformation.

While the conformational preferences of the ground-state conformers of this compound have been investigated, detailed published studies focusing specifically on the calculation and characterization of the transition state structures and the energy profile of the reaction pathway for its conformational inversion are not extensively available in the primary literature reviewed. Such calculations would typically involve locating the first-order saddle point on the potential energy surface corresponding to the transition state and performing frequency calculations to confirm its nature.

Applications in Complex Molecule Synthesis

3-Fluorodihydro-2H-pyran-4(3H)-one as a Chiral Building Block

While the standard form of this compound is a racemic mixture, its potential as a chiral building block is significant. The development of asymmetric syntheses to access enantiomerically pure forms of this ketone would provide chemists with powerful tools for constructing stereochemically complex molecules. Optically active pyran-3-ones are highly valued as chiral synthons due to their multiple functionalities, which are essential for building a variety of natural products. researchgate.net The stereochemistry of substituents on the pyran ring often dictates the outcome of subsequent reactions, making access to enantiopure starting materials critical for stereocontrolled synthesis.

Synthesis of Biologically Active Compounds

The dihydropyranone skeleton is a common feature in a wide array of biologically active compounds and pharmaceutical products. nih.gov The strategic incorporation of fluorine into these scaffolds is a well-established strategy in drug discovery to enhance potency, alter metabolic pathways, and improve bioavailability. hovione.combohrium.commdpi.com

Pharmaceutical Agents and Drug Discovery

The pyran ring system is a key structural component in numerous marketed drugs. chemicalbook.com The use of building blocks like this compound allows for the exploration of new chemical space in drug discovery programs. The presence of the α-fluoro ketone functionality can influence the molecule's conformation and its ability to participate in hydrogen bonding, which are critical factors for target binding. scispace.com The parent compound, tetrahydropyran-4-one, has been identified as a building block for potential anti-influenza virus agents, highlighting the therapeutic relevance of this heterocyclic core. chemicalbook.com

Precursors to Natural Products and Analogs (e.g., 5,6-dehydrokawain)

The 2-pyrone moiety is a structural feature found in many natural products, including the pharmacologically active compound 5,6-dehydrokawain, which has been isolated from Alpinia zerumbet. tandfonline.comnih.gov This natural product exhibits a range of biological activities, including anti-inflammatory and cytostatic effects. tandfonline.comnih.gov There is significant interest in synthesizing fluorinated analogs of such natural products to create novel therapeutic agents with potentially improved properties. bohrium.comtandfonline.com An efficient synthesis for 5,6-dehydrokawain and its fluorinated derivatives has been developed, underscoring the importance of accessing these structures. tandfonline.comtandfonline.com While a direct synthesis from this compound is not explicitly documented, its structure represents a viable starting point for creating novel, fluorinated analogs of pyrone-containing natural products.

Construction of Fluorinated Azaheterocycles

The ketone functionality within this compound serves as a versatile handle for chemical modification. One important transformation is its potential conversion into azaheterocycles. Through reactions such as reductive amination or condensation with amine derivatives, the oxygen atom in the pyran ring can be replaced with a nitrogen atom, leading to the formation of fluorinated piperidines or other nitrogen-containing heterocycles. Fluorinated azaheterocycles, such as fluorinated pyrazoles, are of immense importance in medicinal and agricultural chemistry. nih.gov The ability to convert a readily available fluorinated oxygen heterocycle into a fluorinated nitrogen heterocycle provides a valuable synthetic route to these important compound classes.

Design of Lead-like Compound Libraries

In modern drug discovery, the concept of "lead-likeness" is crucial for identifying high-quality starting points for optimization. Lead-like compounds typically have lower molecular weight and lipophilicity, providing medicinal chemists with ample opportunity to build in potency and selectivity without creating molecules with poor pharmacokinetic properties.

This compound, with its simple, rigid structure and low molecular weight (118.11 g/mol ), is an ideal scaffold for the construction of lead-like compound libraries. arkat-usa.orgsigmaaldrich.com Such libraries, composed of structurally diverse but physicochemically constrained molecules, are screened to identify initial "hits" that can be elaborated into clinical candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇FO₂ |

| Molecular Weight | 118.11 g/mol sigmaaldrich.com |

| CAS Number | 624734-19-6 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Role in Developing Novel Chemical Transformations

The unique arrangement of functional groups in this compound—an α-fluoro ketone within a saturated ether ring—makes it an interesting substrate for the development of new synthetic methodologies. The electronic influence of the fluorine atom can alter the reactivity of the adjacent ketone, potentially enabling selective transformations that are not possible with the non-fluorinated parent compound. scispace.comsapub.org Research into the synthesis of fluorinated cyclic ketones and their reactivity is an active area, as these compounds can exhibit unusual properties, such as a tendency to form hydrates. sapub.orgresearchgate.net The development of novel methods for synthesizing substituted pyrans continues to be a focus for organic chemists, and unique building blocks like this fluorinated ketone can play a pivotal role in these investigations. organic-chemistry.org

Future Directions and Emerging Research

Development of Novel and More Efficient Synthetic Routes

The synthesis of functionalized pyrans is a well-established field, with numerous methods available for the construction of the dihydropyran ring. organic-chemistry.orgnih.gov However, the introduction of a fluorine atom at the C3 position presents specific challenges and opportunities. Future research will likely focus on developing more efficient and stereoselective methods for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one and its derivatives.

Current synthetic strategies for similar dihydropyranones often involve multi-step sequences. researchgate.netarkat-usa.org A key area of future development will be the design of one-pot or domino reactions that can construct the fluorinated pyranone core in a single, efficient operation. This could involve the use of novel catalysts or starting materials. For instance, titanocene-catalyzed reductive domino reactions have been used to prepare 6-fluoro-3,4-dihydro-2H-pyrans, suggesting a potential strategy that could be adapted. organic-chemistry.org

Furthermore, the development of asymmetric synthetic routes to access enantiomerically pure this compound will be crucial for its potential applications in medicinal chemistry and as a chiral building block. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Exploration of New Reactivity Patterns

The presence of the fluorine atom and the ketone functionality in this compound is expected to impart unique reactivity to the molecule. Future research will undoubtedly explore the chemical transformations of this compound to generate a diverse range of new fluorinated heterocyclic structures.

Key areas of investigation will likely include:

Reactions at the Carbonyl Group: The ketone can serve as a handle for various transformations, including reductions, Grignard additions, and Wittig reactions, to introduce further functionalization.

Reactions at the α-Position: The fluorine atom will influence the acidity of the α-protons, potentially enabling unique enolate chemistry and subsequent alkylation or condensation reactions.

Ring-Opening Reactions: Under certain conditions, the pyran ring could be opened to provide access to highly functionalized acyclic fluorinated compounds.

Cycloaddition Reactions: The double bond equivalent in the pyran ring might participate in cycloaddition reactions, leading to the formation of more complex fused or spirocyclic systems.

The study of these reactions will not only expand the chemical space accessible from this compound but also provide valuable insights into the influence of fluorine on the reactivity of heterocyclic systems.

Advanced Spectroscopic Techniques for Detailed Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound is essential for predicting its reactivity and biological activity. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods will be employed for a more detailed structural analysis.

Future research will likely utilize:

2D NMR Techniques: Advanced 2D NMR experiments, such as HSQC, HMBC, and NOESY, will be crucial for unambiguously assigning all proton and carbon signals and for determining the relative stereochemistry of the molecule.

Fluorine-19 NMR Spectroscopy: Given the presence of a fluorine atom, 19F NMR will be an indispensable tool for characterizing the electronic environment of the fluorine and for studying its interactions with neighboring atoms.

X-ray Crystallography: Obtaining a single crystal X-ray structure would provide the definitive solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. This information is invaluable for computational modeling.

Vibrational Spectroscopy (IR and Raman): A detailed analysis of the vibrational spectra, often in conjunction with computational calculations, can provide insights into the conformational preferences and intramolecular interactions within the molecule. scifiniti.com

These advanced techniques will provide a comprehensive picture of the structural features of this compound, which is fundamental for rationalizing its chemical behavior.

Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new experiments. mdpi.com For this compound, computational modeling will play a significant role in several areas.

Key applications of computational modeling will include:

Conformational Analysis: Predicting the most stable conformations of the molecule in the gas phase and in different solvents.

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data. scifiniti.com

Reactivity and Mechanistic Studies: Modeling reaction pathways to understand the mechanisms of known and potential new reactions, and to predict the regioselectivity and stereoselectivity of these transformations. mdpi.com

Prediction of Physicochemical Properties: Estimating properties such as pKa, logP, and dipole moment, which are important for understanding its behavior in different environments.

By providing a deeper understanding of the molecule's intrinsic properties and reactivity, computational modeling will guide the design of new synthetic routes and the exploration of its potential applications.

Expanded Applications in Material Science and Other Fields

While the initial focus for many fluorinated heterocycles is often in medicinal chemistry, their unique properties also make them attractive for applications in material science and other fields. Future research may explore the potential of this compound and its derivatives in these areas.

Potential applications that could be investigated include:

Polymers and Materials: The pyran ring could be incorporated into polymer backbones or used as a monomer to create new materials with tailored thermal, optical, or electronic properties. The presence of fluorine can enhance properties like thermal stability and chemical resistance.

Liquid Crystals: The rigid heterocyclic core and the polar nature of the C-F and C=O bonds might make derivatives of this compound suitable candidates for liquid crystalline materials.

Agrochemicals: The pyran scaffold is found in some herbicides. mdpi.com The introduction of fluorine could lead to the discovery of new agrochemicals with improved efficacy or a more favorable environmental profile.

The exploration of these diverse applications will depend on a thorough understanding of the fundamental chemistry of this compound, which will be built upon the advancements in synthesis, reactivity studies, and characterization described in the preceding sections.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 3-Fluorodihydro-2H-pyran-4(3H)-one?

To verify the structure of this compound, researchers should employ a combination of:

- 1H NMR : Observe coupling patterns influenced by the fluorine atom (e.g., splitting due to coupling). The axial-equatorial equilibrium of the fluorinated ring may result in distinct splitting patterns .

- 13C NMR : Identify carbonyl (C=O) and fluorinated carbons, which exhibit characteristic downfield shifts.

- 19F NMR : Directly confirm the presence and environment of the fluorine atom.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (CHFO) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detect the carbonyl stretch (~1700 cm) and C-F vibrations (~1100 cm).

Note: Suppliers like Sigma-Aldrich do not provide analytical data for this compound, necessitating independent verification .

Q. What synthetic routes are commonly employed for preparing this compound?

While direct synthesis methods are not detailed in the evidence, analogous strategies for dihydro-2H-pyran derivatives include:

- Fluorination of Precursors : Electrophilic or nucleophilic fluorination of dihydro-2H-pyran-4(3H)-one derivatives using reagents like Selectfluor or DAST.

- Ring-Closing Metathesis : Utilize Grubbs catalysts to form the pyran ring, followed by fluorination.

- Oxidation-Reduction Sequences : For example, oxidation of diols or reduction of fluorinated lactones.

Methodological Tip: Optimize reaction conditions (e.g., solvent, temperature) to minimize side reactions caused by fluorine’s electronegativity .

Q. How can researchers ensure the purity of this compound given the lack of supplier-provided analytical data?

To confirm purity:

- Chromatography : Use HPLC or GC with a polar stationary phase to separate impurities.

- NMR Analysis : Compare integration ratios of proton signals to detect contaminants.

- Melting Point Analysis : Determine consistency with literature values (if available).

- Reference Standards : Cross-validate with independently synthesized or commercially available analogs (e.g., non-fluorinated dihydro-2H-pyran-4(3H)-one) .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the reactivity of dihydro-2H-pyran-4(3H)-one in subsequent reactions?

The fluorine atom:

- Electron-Withdrawing Effect : Polarizes the carbonyl group, enhancing electrophilicity and facilitating nucleophilic additions (e.g., Grignard reactions).

- Conformational Bias : Stabilizes axial or equatorial conformers via hyperconjugation or steric effects, impacting stereoselectivity in cycloadditions or ring-opening reactions .

- Hydrogen Bonding : Fluorine’s electronegativity may alter intermolecular interactions in catalytic systems.

Q. What role does conformational analysis play in predicting stereochemical outcomes for reactions involving this compound?

Conformational equilibria directly affect transition-state geometry. For example:

- Axial vs. Equatorial Fluorine : Axial fluorine may hinder nucleophilic attack on the carbonyl due to steric hindrance, favoring equatorial attack pathways.

- Diastereoselective Functionalization : Use chiral catalysts (e.g., copper(II)-bisphosphine complexes) to exploit conformational preferences for stereocontrol, as demonstrated in related tetrahydropyran syntheses .

Case Study: In dihydro-2H-pyran derivatives, replacing oxygen with fluorine shifts conformational equilibrium by 2–5 kcal/mol, altering reaction pathways .

Q. What strategies enable diastereoselective functionalization of this compound derivatives?

Key approaches include:

- Chiral Auxiliaries : Attach temporary chiral groups to direct functionalization (e.g., Evans oxazolidinones).

- Asymmetric Catalysis : Employ enantioselective organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Cu(II)-bisphosphine) to control stereochemistry .

- Dynamic Kinetic Resolution : Leverage conformational flexibility to trap intermediates in specific configurations.

Data-Driven Example: For analogous compounds, diastereomeric ratios >10:1 were achieved using L3 ligands in copper-catalyzed oligomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.